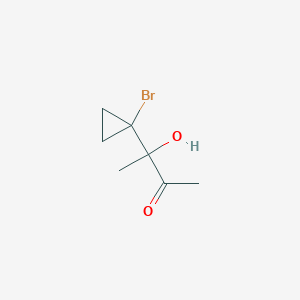
3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one is an organic compound that features a bromocyclopropyl group attached to a hydroxybutanone backbone. This compound is of interest due to its unique structure, which combines a strained cyclopropyl ring with functional groups that can participate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one typically involves the bromination of cyclopropane derivatives followed by functional group transformations. One common method includes the treatment of cyclopropanecarboxylate with bromine to form bromocyclopropane, which can then be further reacted to introduce the hydroxybutanone moiety .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scalability .
化学反应分析
Types of Reactions
3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted by nucleophiles in reactions such as nucleophilic substitution (SN2) using reagents like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 3-(1-Bromocyclopropyl)-3-oxobutan-2-one.
Reduction: 3-(1-Bromocyclopropyl)-3-hydroxybutan-2-ol.
Substitution: 3-(1-Azidocyclopropyl)-3-hydroxybutan-2-one.
科学研究应用
3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromocyclopropyl group can undergo nucleophilic substitution, while the hydroxy and carbonyl groups can participate in oxidation and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
Bromocyclopropane: A simpler analog with only the bromocyclopropyl group.
Cyclopropyl bromide: Another related compound with a bromine atom attached to a cyclopropyl ring.
Cyclopropanol: A compound with a hydroxyl group attached to a cyclopropyl ring.
Uniqueness
3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one is unique due to the combination of a strained cyclopropyl ring with both bromine and hydroxybutanone functional groups. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry .
属性
CAS 编号 |
80345-22-8 |
|---|---|
分子式 |
C7H11BrO2 |
分子量 |
207.06 g/mol |
IUPAC 名称 |
3-(1-bromocyclopropyl)-3-hydroxybutan-2-one |
InChI |
InChI=1S/C7H11BrO2/c1-5(9)6(2,10)7(8)3-4-7/h10H,3-4H2,1-2H3 |
InChI 键 |
GHLMVSMYAWHXHS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C)(C1(CC1)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)

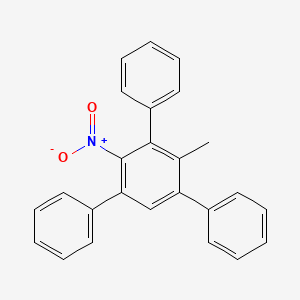
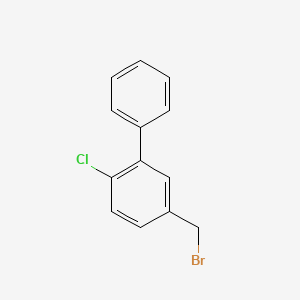
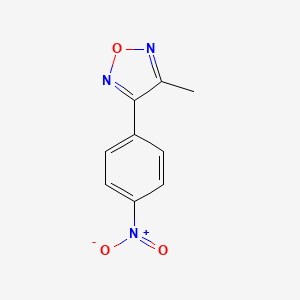
![Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate](/img/structure/B14418727.png)
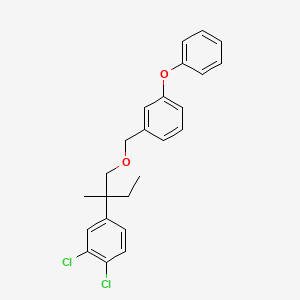
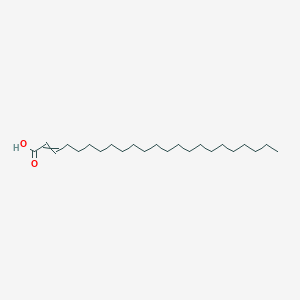
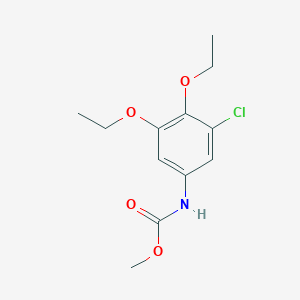
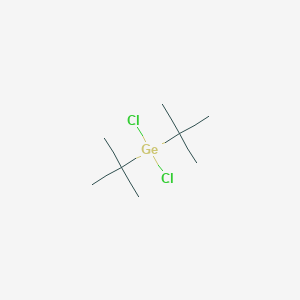
![1,4-Diazabicyclo[2.2.2]octane;trichloroplatinum](/img/structure/B14418764.png)
![2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14418770.png)
![2,5,11-Trimethyl-9,10-dioxo-9,10-dihydro-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14418777.png)
![N-[Amino-(dimethyl-tert-butyl-silyl)oxy-phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14418778.png)
